4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline ring attached to an oxolan-3-ol group. The InChI code for this compound is1S/C16H17NO.ClH/c18-16-7-5-13 (6-8-16)11-17-10-9-14-3-1-2-4-15 (14)12-17;/h1-8,18H,9-12H2;1H
. Physical and Chemical Properties Analysis
The molecular weight of a similar compound, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride, is 275.78 . More specific physical and chemical properties of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol” are not available from the search results.Applications De Recherche Scientifique
Therapeutic Potential in Cancer and CNS Disorders
The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol, as a part of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, has been investigated for its therapeutic potential in various domains, including cancer and central nervous system (CNS) disorders. THIQ derivatives have been identified for their anticancer properties, evidenced by the approval of trabectedin for treating soft tissue sarcomas. This milestone underscores the significance of THIQ compounds in anticancer drug discovery. Moreover, specific derivatives within this class have shown promising results against a spectrum of diseases, including malaria, CNS disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as HIV, HSV, and tuberculosis. The exploration of THIQ derivatives, including this compound, highlights their potential as novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).
Role in Anticancer Antibiotics
Trabectedin, a marine-derived compound featuring a tetrahydroisoquinoline structure similar to this compound, exemplifies the potential of THIQ derivatives in oncology. Its mechanism involves interactions with DNA, affecting transcription factors, DNA binding proteins, and DNA repair pathways. This distinct action suggests that compounds within the THIQ class could offer new avenues for cancer treatment, supporting further research into their application in oncology (D’Incalci & Galmarini, 2010).
Implications for Neurodegenerative Diseases
The study of derivatives like salsolinol, related to this compound, reveals potential implications for catecholaminergic transmission in the brain. These compounds could play roles in regulating neurotransmitter systems implicated in neurodegenerative diseases such as Parkinson's disease and chronic alcoholism, hinting at the possibility of developing new treatments for these conditions based on THIQ derivatives (Mravec, 2006).
Contribution to Antimicrobial and Antiviral Research
The exploration of THIQ derivatives extends to antimicrobial and antiviral applications, indicating a versatile therapeutic profile for compounds like this compound. Research on related compounds demonstrates efficacy against HSV, showcasing the potential of THIQ derivatives in developing new antiviral agents (Zhang Yi-zh, 2006).
Orientations Futures
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSIIBJONMKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.